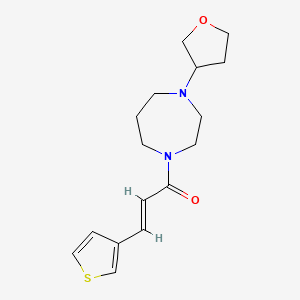

(E)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-3-(thiophen-3-yl)prop-2-en-1-one

描述

The compound “(E)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-3-(thiophen-3-yl)prop-2-en-1-one” (hereafter referred to as Compound X) is a structurally complex molecule featuring a 1,4-diazepane ring substituted with a tetrahydrofuran-3-yl group at position 4 and an α,β-unsaturated ketone moiety conjugated to a thiophen-3-yl group.

属性

IUPAC Name |

(E)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]-3-thiophen-3-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2S/c19-16(3-2-14-5-11-21-13-14)18-7-1-6-17(8-9-18)15-4-10-20-12-15/h2-3,5,11,13,15H,1,4,6-10,12H2/b3-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCAIMLFBRCHMPN-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)C=CC2=CSC=C2)C3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN(C1)C(=O)/C=C/C2=CSC=C2)C3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (E)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-3-(thiophen-3-yl)prop-2-en-1-one is a synthetic organic molecule characterized by its complex structure, which includes a tetrahydrofuran ring, a diazepane moiety, and a thiophene unit. These structural features suggest a diverse range of potential biological activities, making it an interesting subject for medicinal chemistry research.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 306.4 g/mol. The presence of multiple functional groups enhances its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C16H22N2O2S |

| Molecular Weight | 306.4 g/mol |

| CAS Number | 2321332-09-4 |

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Biological Activities

Research indicates that compounds with similar structural frameworks often exhibit a variety of pharmacological properties. The following activities have been associated with related compounds:

- Anticancer Activity : Compounds featuring diazepane and thiophene moieties have shown potential in cancer therapy through mechanisms involving apoptosis induction in tumor cells .

- Antimicrobial Properties : Similar structures have demonstrated antibacterial and antimycobacterial activities, suggesting that this compound may also possess these properties.

Case Studies and Research Findings

- Anticancer Studies : A study on related compounds indicated that the incorporation of a tetrahydrofuran ring could enhance cytotoxicity against certain cancer cell lines. The mechanism was attributed to improved binding affinity to target proteins involved in cell proliferation .

- Antimicrobial Activity : In vitro tests on similar diazepane derivatives revealed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 μg/mL .

- Pharmacological Evaluation : Computer-aided drug design tools like PASS have been utilized to predict the biological activity spectrum of compounds with similar structures, aiding in identifying their therapeutic potentials and safety profiles.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of Tetrahydrofuran Ring : This can be achieved through cyclization reactions involving diols under acidic conditions.

- Synthesis of Diazepane Ring : The diazepane moiety is formed via reactions between ethylenediamine and dihalides.

- Coupling Reaction : Finally, the tetrahydrofuran and diazepane rings are coupled through nucleophilic substitution reactions.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogs and Key Variations

Compound X belongs to a family of 1,4-diazepane derivatives with α,β-unsaturated ketone substituents. Below is a comparative analysis with three closely related compounds (Table 1):

NMR and Chemical Shift Analysis

Comparative NMR studies of Compound X analogs reveal distinct shifts in regions corresponding to substituent environments. For example:

- Region A (positions 39–44) : In Compound X analogs, shifts in this region correlate with variations in the diazepane ring’s electron density, particularly when substituents like sulfonyl or fluorophenyl groups are introduced .

- Region B (positions 29–36) : The thiophen-3-yl group in Compound X induces upfield shifts compared to thiophen-2-yl or furan derivatives, suggesting altered conjugation effects .

Functional Implications of Substituents

- Tetrahydrofuran vs. Sulfonyl Groups : The tetrahydrofuran-3-yl group in Compound X may enhance membrane permeability compared to bulkier sulfonyl substituents .

- Thiophen-3-yl vs. Fluorophenyl : The thiophen-3-yl group offers a unique electronic profile due to sulfur’s polarizability, whereas fluorophenyl analogs exhibit stronger hydrophobic interactions .

- Thiazepane vs. Diazepane Cores : Thiazepane sulfone derivatives (e.g., ) demonstrate higher oxidative stability but reduced conformational flexibility compared to diazepane-based compounds.

Research Findings and Limitations

While direct pharmacological data for Compound X are sparse, inferences from structural analogs suggest:

- Kinase Inhibition Potential: The α,β-unsaturated ketone moiety is a known pharmacophore for ATP-competitive kinase inhibitors, as seen in sulfonylpyrazole analogs .

- Metabolic Stability : Fluorinated derivatives (e.g., ) exhibit prolonged half-lives in vitro, a trait that could be extrapolated to Compound X with further modification.

- Synthetic Challenges : The stereochemical complexity of the tetrahydrofuran-3-yl and diazepane groups complicates scalable synthesis, necessitating advanced chiral resolution techniques .

常见问题

Basic Research Questions

Q. How can the synthesis of (E)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-3-(thiophen-3-yl)prop-2-en-1-one be optimized to improve yield and stereochemical purity?

- Methodological Answer : The Claisen-Schmidt condensation is a viable approach for synthesizing α,β-unsaturated ketones like this compound. Optimize reaction conditions by:

- Using a base catalyst (e.g., NaOH or KOH) in ethanol/water under reflux .

- Controlling temperature (60–80°C) to minimize side reactions like ketone dimerization.

- Employing high-purity aldehydes (e.g., thiophene-3-carboxaldehyde) and ketones (e.g., 4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl-propan-1-one).

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm stereochemistry using NOESY NMR .

Q. What spectroscopic techniques are critical for confirming the (E)-configuration and structural integrity of this compound?

- Methodological Answer :

- UV-Vis Spectroscopy : Characterize the enone chromophore (λmax ~250–300 nm) to confirm conjugation .

- FT-IR : Identify C=O (1660–1700 cm⁻¹) and C=C (1600–1650 cm⁻¹) stretching frequencies .

- 1H/13C NMR : Use coupling constants (J = 12–16 Hz for trans-vinylic protons) to confirm the (E)-configuration. Assign peaks for tetrahydrofuran and diazepane rings using 2D experiments (COSY, HSQC) .

- HR-MS : Validate molecular formula (e.g., [M+H]+ ion) .

Q. How can X-ray crystallography resolve ambiguities in stereochemical assignment?

- Methodological Answer :

- Grow single crystals via slow evaporation in a solvent mixture (e.g., DCM/hexane).

- Collect diffraction data (Mo Kα radiation, 100 K) and solve the structure using SHELX. Compare experimental bond lengths/angles with DFT-optimized geometries to confirm the (E)-configuration .

Advanced Research Questions

Q. What computational strategies are effective for modeling the electronic properties and reactivity of this compound?

- Methodological Answer :

- Perform DFT calculations (B3LYP/6-311++G(d,p)) to optimize geometry, calculate frontier molecular orbitals (HOMO-LUMO gap), and predict UV-Vis spectra. Compare theoretical λmax with experimental data to validate the model .

- Use AIM (Atoms in Molecules) theory to analyze intramolecular interactions (e.g., hydrogen bonding in diazepane/tetrahydrofuran moieties) .

Q. How can researchers identify potential biological targets for this compound?

- Methodological Answer :

- Conduct molecular docking (AutoDock Vina) against receptors with known affinity for diazepane or thiophene derivatives (e.g., serotonin or histamine receptors) .

- Validate predictions via in vitro assays (e.g., enzyme inhibition studies) and compare with structurally similar compounds (e.g., antimicrobial enones in ).

Q. What strategies address discrepancies between experimental and computational spectral data?

- Methodological Answer :

- Re-examine solvent effects (e.g., polar solvents may redshift UV-Vis λmax) .

- Verify DFT functional/basis set suitability (e.g., CAM-B3LYP for charge-transfer transitions).

- Use vibrational frequency analysis to rule out imaginary frequencies in optimized geometries .

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Methodological Answer :

- Synthesize analogs with substituent variations (e.g., halogenation of thiophene, modification of tetrahydrofuran stereochemistry) .

- Evaluate bioactivity (e.g., IC50 values) and correlate with electronic (HOMO-LUMO) or steric (molecular volume) parameters using QSAR models .

Q. What methods are recommended for impurity profiling during synthesis?

- Methodological Answer :

- Use HPLC-PDA (C18 column, acetonitrile/water gradient) to detect byproducts (e.g., (Z)-isomers or diazepane ring-opened derivatives).

- Compare retention times and UV spectra with reference standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。